molecular formula C22H18FN5O4 B2363593 8-(2,5-dimethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923505-07-1

8-(2,5-dimethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2363593
M. Wt: 435.415
InChI Key: FMIHNSIYOGMGEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound appears to contain several functional groups, including a 2,5-dimethoxyphenyl group, a 4-fluorophenyl group, and an imidazo[2,1-f]purine-2,4(3H,8H)-dione group. The 2,5-dimethoxyphenyl group is a derivative of phenyl group with two methoxy groups attached to the 2nd and 5th carbon atoms . The 4-fluorophenyl group is a derivative of phenyl group with a fluorine atom attached to the 4th carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazo[2,1-f]purine-2,4(3H,8H)-dione group would likely form a bicyclic structure, with the 2,5-dimethoxyphenyl and 4-fluorophenyl groups attached to different positions on this core .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific positions of the functional groups and the overall structure of the molecule. The presence of the methoxy and fluorophenyl groups could potentially influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

    Scientific Field: Organic Chemistry

    • Application : The compound 2,5-Dimethoxynitrostyrene is reduced by sodium borohydride to 1-(2,5-dimethoxyphenyl)-2-nitroethane .
    • Method of Application : In a two-neck 250ml rb flask with a egg shaped stirbar containing 40ml EtOAc and 10ml denaturated EtOH, 3.63g (95mmol) commercial NaBH4 is added in one portion. The flask is immersed in a 10°C cooling bath .

    Scientific Field: Pharmaceutical Chemistry

    • Application : The compound 2,6-DIMETHOXYPHENYL N-(4-FLUOROPHENYL)CARBAMATE is used in pharmaceutical research .
    • Method of Application : This compound is typically used in the synthesis of other compounds, but specific methods of application are not provided .
    • Results : No specific results or outcomes were provided .
  • Scientific Field: Organic Chemistry
    • Application : The compound 2-FLUOROPHENYL N-(2,5-DIMETHOXYPHENYL)CARBAMATE is used in organic chemistry research .
    • Method of Application : This compound is typically used in the synthesis of other compounds, but specific methods of application are not provided .
    • Results : No specific results or outcomes were provided .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, investigating its mechanism of action in biological systems, and assessing its safety and potential hazards .

properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-7-(4-fluorophenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O4/c1-26-19-18(20(29)25-22(26)30)27-11-16(12-4-6-13(23)7-5-12)28(21(27)24-19)15-10-14(31-2)8-9-17(15)32-3/h4-11H,1-3H3,(H,25,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIHNSIYOGMGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=C(C=CC(=C4)OC)OC)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,5-dimethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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